molecular formula C12H17ClN4O2S B6435213 N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide CAS No. 2549029-53-8

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

Cat. No.: B6435213
CAS No.: 2549029-53-8
M. Wt: 316.81 g/mol
InChI Key: IDRBRFKBJWNPDS-UHFFFAOYSA-N
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Description

N-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a sulfonamide-based compound featuring a pyrrolidine ring substituted with a 5-chloropyrimidine moiety and a methylcyclopropanesulfonamide group. This structure combines a heterocyclic aromatic system (pyrimidine) with a conformationally constrained cyclopropane ring, which may enhance binding specificity and metabolic stability in pharmaceutical applications.

Properties

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2S/c1-16(20(18,19)11-2-3-11)10-4-5-17(8-10)12-14-6-9(13)7-15-12/h6-7,10-11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRBRFKBJWNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=C(C=N2)Cl)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Chlorination: The pyrimidine ring is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride, such as cyclopropanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a lead compound in drug discovery programs. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring may interact with nucleotide-binding sites, while the sulfonamide group could form hydrogen bonds with amino acid residues in proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications (e.g., pyrimidine vs. other heterocycles), substituent variations (e.g., halogenation, sulfonamide groups), and synthetic pathways. Below is a detailed comparison using evidence from diverse sources:

Core Heterocycle Modifications

  • Pyrimidine vs. Furopyridine :
    In , a compound with a furo[2,3-b]pyridine core (6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide) is described. While both compounds incorporate pyrimidine, the furopyridine system introduces a fused oxygen-containing ring, which may alter solubility and π-π stacking interactions compared to the simpler pyrimidine-pyrrolidine system in the target compound .

  • Morpholine vs. Pyrrolidine: describes a compound with a morpholine-pyrimidine core (5-bromo-2-morpholin-4-ylpyrimidine).

Substituent Variations

  • Halogenation (Cl vs. Br) :
    The target compound’s 5-chloropyrimidine contrasts with the 5-bromo substituent in . Bromine’s larger atomic radius and higher lipophilicity may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .

  • Sulfonamide Groups :
    The methylcyclopropanesulfonamide group in the target compound differs from the 2,4,6-trimethylbenzenesulfonamide in . The cyclopropane’s ring strain and compact size may improve steric complementarity with biological targets compared to bulkier aryl sulfonamides .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Analog Analog
Core Heterocycle Pyrimidine-pyrrolidine Morpholine-pyrimidine Furopyridine-pyrimidine
Key Substituents 5-Cl, cyclopropanesulfonamide 5-Br, trimethylbenzenesulfonamide 4-Fluorophenyl, carboxamide
Synthetic Method Likely nucleophilic substitution + coupling Sulfur-based coupling HATU-mediated amide coupling
Potential Advantages Enhanced metabolic stability Higher polarity Improved π-π interactions

Table 2: Pharmacokinetic Predictions

Property Target Compound Analog Analog
LogP ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.8 (balanced)
Hydrogen Bond Donors 1 (sulfonamide NH) 1 (sulfonamide NH) 2 (amide NH + sulfonamide NH)
Metabolic Stability High (chlorine reduces oxidation) Moderate (bromine susceptible) Moderate (fluorine stable)

Research Findings and Implications

  • Target vs. : The trimethylbenzenesulfonamide group in may improve binding to hydrophobic pockets, but the cyclopropanesulfonamide’s rigidity in the target compound could reduce off-target effects .
  • Target vs. : The fluorophenyl group in enhances aromatic interactions, but the target’s 5-chloropyrimidine offers better electronic modulation for kinase inhibition .
  • Synthetic Scalability : The target compound’s synthesis (inferred from ) avoids nitro reductions and toxic intermediates, suggesting better manufacturability .

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